Hydroxymethylpentanone

Description

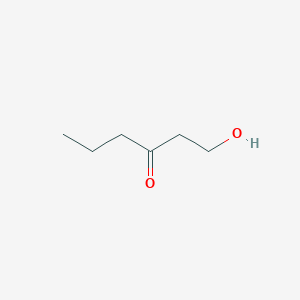

Hydroxymethylpentanone, systematically named 1-Hydroxy-4-methyl-2-pentanone (CAS No. 68113-55-3), is a branched-chain ketone with a hydroxyl group at position 1 and a methyl substituent at position 4. Its molecular formula is C₆H₁₂O₂, and its SMILES structure is OCC(=O)CC(C)C, reflecting the hydroxyl (-OH) and ketone (C=O) functional groups . This compound is registered under the European Chemicals Agency (ECHA) with the Unique Ingredient Identifier 60PZB594QD, indicating its relevance in industrial or research applications .

Properties

CAS No. |

77110-34-0 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

1-hydroxyhexan-3-one |

InChI |

InChI=1S/C6H12O2/c1-2-3-6(8)4-5-7/h7H,2-5H2,1H3 |

InChI Key |

ITHSWIXXHGKFJW-UHFFFAOYSA-N |

SMILES |

CCCC(=O)CCO |

Canonical SMILES |

CCCC(=O)CCO |

Synonyms |

4-hydroxymethyl isobutyl ketone HMIK hydroxymethylpentanone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxymethylpentanone belongs to a class of substituted pentanones. Below is a detailed comparison with structurally and functionally related compounds:

Diacetone Alcohol (4-Hydroxy-4-methyl-2-pentanone)

- Molecular Formula: C₆H₁₂O₂ (same as this compound).

- Structure : Features a hydroxyl group and a ketone group at positions 4 and 2, respectively, resulting in a geminal diol (two functional groups on the same carbon).

- Key Difference: The hydroxyl and methyl groups are both on carbon 4, creating a tertiary alcohol structure, whereas this compound has these groups on carbons 1 and 4 .

- Applications : Widely used as a solvent in coatings and lacquers due to its stability and low volatility.

2-Pentanone

- Molecular Formula : C₅H₁₀O.

- Structure : A simple linear ketone (C=O at position 2) without hydroxyl or methyl branches.

- Key Difference : Lacks functional group complexity, making it less versatile in synthesis.

- Physical Properties : Boiling point 101.3°C at 308.15 K , often used as a solvent in organic reactions .

2-(Hydroxymethyl)cyclopentanone

- Molecular Formula : C₆H₁₀O₂.

- Structure: Cyclopentanone ring with a hydroxymethyl (-CH₂OH) substituent.

- Key Difference: Cyclic structure vs. linear chain in this compound, influencing steric and electronic properties .

- Applications : Intermediate in pharmaceutical synthesis due to its constrained geometry.

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Functional Groups | CAS No. | Key Features |

|---|---|---|---|---|

| 1-Hydroxy-4-methyl-2-pentanone | C₆H₁₂O₂ | -OH (C1), C=O (C2), -CH₃ (C4) | 68113-55-3 | Linear chain, dual functionalization |

| Diacetone Alcohol | C₆H₁₂O₂ | -OH (C4), C=O (C2), -CH₃ (C4) | 123-42-2 | Tertiary alcohol, geminal diol |

| 2-Pentanone | C₅H₁₀O | C=O (C2) | 107-87-9 | Simple solvent, no hydroxyl groups |

| 2-(Hydroxymethyl)cyclopentanone | C₆H₁₀O₂ | -CH₂OH, C=O (cyclic) | 590-90-9 | Cyclic structure, enhanced rigidity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.